Methyl 4-(benzyloxy)-3-isopropylbenzoate
Description
Methyl 4-(benzyloxy)-3-isopropylbenzoate is a benzoic acid derivative characterized by a methyl ester group at the carboxyl position, a benzyloxy (aromatic ether) substituent at the para position (C4), and an isopropyl group at the meta position (C3). This structural configuration imparts unique physicochemical properties, such as enhanced lipophilicity due to the bulky isopropyl and benzyloxy groups, making it valuable in pharmaceutical and agrochemical intermediate synthesis .
Properties
Molecular Formula |
C18H20O3 |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
methyl 4-phenylmethoxy-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C18H20O3/c1-13(2)16-11-15(18(19)20-3)9-10-17(16)21-12-14-7-5-4-6-8-14/h4-11,13H,12H2,1-3H3 |
InChI Key |
UQRYWBRICLPXSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)OC)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(benzyloxy)-3-isopropylbenzoate typically involves the esterification of 4-(benzyloxy)-3-isopropylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-(benzyloxy)-3-isopropylbenzoic acid+methanolacid catalystMethyl 4-(benzyloxy)-3-isopropylbenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(benzyloxy)-3-isopropylbenzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Methyl 4-(benzyloxy)-3-isopropylbenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(benzyloxy)-3-isopropylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 4-(benzyloxy)-3-isopropylbenzoate with structurally related benzoate esters and intermediates, emphasizing substituent effects, molecular properties, and functional roles.
*Estimated based on structural analogs (e.g., ).
Key Findings:
Substituent Effects on Reactivity :
- The benzyloxy group in this compound enhances stability against hydrolysis compared to smaller alkoxy groups (e.g., isopropoxy in ). However, it may reduce solubility in polar solvents.
- Hydroxyl-containing analogs (e.g., ) exhibit higher polarity and reactivity, making them prone to derivatization (e.g., glycosylation, phosphorylation).
Synthetic Utility :
- This compound is synthesized via multi-step protocols involving benzyl ether formation and esterification, akin to methods described for related compounds in .
- Comparatively, Methyl 3-methyl-4-isopropoxybenzoate is synthesized with higher yields (89–92%) due to less steric demand .
Biological Relevance :
- The isopropyl group at C3 is a common motif in bioactive molecules, contributing to receptor binding via hydrophobic interactions. This feature is shared with 4-methoxy-3-isopropylbenzoic acid, a precursor in API synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
